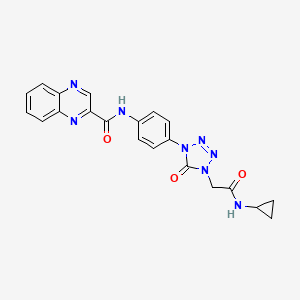
N-(4-(4-(2-(环丙氨基)-2-氧代乙基)-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)喹喔啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . In a specific example, the organic layer was washed with equal volume (40 mL) of dilute HCl (5%), then two times with distilled water (2 × 40 mL) and brine (1 × 20 mL). The organic layer was dried over anhydrous MgSO4, adsorbed to silica, and purified with flash chromatography using gradient elution 0 to 100% EtOAc in Hex .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives have been studied for their action as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents . Their modes of action include the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .科学研究应用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their potential in cancer treatment due to their ability to inhibit cell proliferation. The specific compound may interact with various cellular targets, leading to apoptosis or cell cycle arrest in cancer cells .
Anti-Microbial Activity
These compounds also exhibit significant anti-microbial properties. They can act against a range of bacterial and fungal strains, potentially by interfering with microbial DNA synthesis or protein function .
Anti-Convulsant Activity
Quinoxaline derivatives can have central nervous system activity, which includes anti-convulsant effects. This makes them candidates for the development of new treatments for epilepsy and other seizure disorders .
Anti-Tuberculosis Activity
Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, quinoxaline derivatives are being explored for their anti-TB properties. They may offer a new mechanism of action against Mycobacterium tuberculosis .
Anti-Malarial Activity
Quinoxaline compounds have shown promise in the fight against malaria. They may work by inhibiting enzymes essential for the survival of Plasmodium species, the parasites responsible for malaria .
Anti-Inflammatory Activity
The anti-inflammatory potential of quinoxaline derivatives is another area of interest. They may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
作用机制
The mechanism of action of quinoxaline derivatives can vary depending on the specific derivative and its targets. For example, one compound showed the best inhibition activity with the MIC value of 0.12 µg/mL in S. pneumonia (bacterial strain) and 0.24 µg/mL in Aspergillus fumigatus (fungal strain) .
未来方向
属性
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8O3/c30-19(23-13-5-6-13)12-28-21(32)29(27-26-28)15-9-7-14(8-10-15)24-20(31)18-11-22-16-3-1-2-4-17(16)25-18/h1-4,7-11,13H,5-6,12H2,(H,23,30)(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMZACMHTMMLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)quinoxaline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(1H-imidazol-1-yl)-3-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886189.png)
![1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B2886190.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide](/img/structure/B2886196.png)
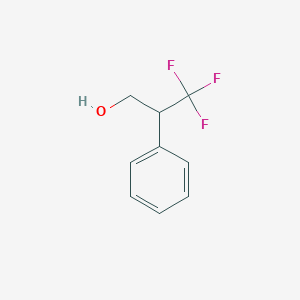
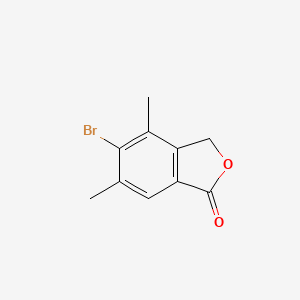
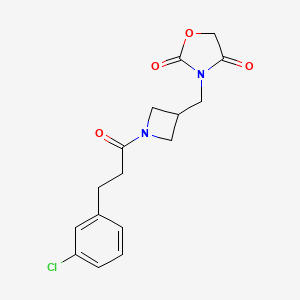
![4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2886202.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2886203.png)

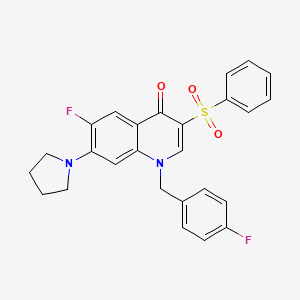
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2886207.png)

